Oral Bioavailability Advantage of A3 Oxime Over A4 Oxime in Canine Pharmacokinetics
In a direct head-to-head intravenous and oral pharmacokinetic study in dogs (NexGard Spectra® formulation), milbemycin A3 oxime demonstrated an oral bioavailability of 80.5%, compared to 65.1% for milbemycin A4 oxime, representing a 15.4 absolute percentage point advantage [1]. The terminal plasma half-life (t1/2) of A3 oxime was 1.6 ± 0.4 days, substantially shorter than the 3.3 ± 1.4 days measured for A4 oxime [1]. Systemic clearance (Cls) for A3 oxime was 75 ± 22 mL/h/kg, approximately 1.8-fold higher than A4 oxime at 41 ± 12 mL/h/kg, while volumes of distribution (Vd) were comparable (2.7 ± 0.4 vs 2.6 ± 0.6 L/kg) [1].
| Evidence Dimension | Oral pharmacokinetic parameters in dogs following oral administration of a fixed-dose combination chewable formulation |
|---|---|
| Target Compound Data | A3 oxime: F = 80.5%, t1/2 = 1.6 ± 0.4 days, Cls = 75 ± 22 mL/h/kg, Vd = 2.7 ± 0.4 L/kg |
| Comparator Or Baseline | A4 oxime: F = 65.1%, t1/2 = 3.3 ± 1.4 days, Cls = 41 ± 12 mL/h/kg, Vd = 2.6 ± 0.6 L/kg |
| Quantified Difference | Bioavailability: +15.4 absolute percentage points (23.7% relative increase); t1/2: -1.7 days (2.06-fold shorter); Cls: +34 mL/h/kg (1.83-fold higher) |
| Conditions | Healthy dogs; oral administration of NexGard Spectra® chewable (afoxolaner + milbemycin oxime fixed combination); milbemycin oxime dose 0.5 mg/kg; n=6 per group; IV dose for absolute bioavailability determination; plasma analysis by validated LC-MS/MS |
Why This Matters
Higher oral bioavailability means A3 oxime achieves greater systemic exposure per unit dose, while its shorter half-life and higher clearance enable more rapid washout, making it preferable for research protocols requiring controlled exposure windows or where minimizing drug accumulation is critical.
- [1] Letendre L, Harriman J, Drag M, Mullins A, Malinski T, Rehbein S. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs. Journal of Veterinary Pharmacology and Therapeutics. 2017 Jan;40(1):35–43. doi: 10.1111/jvp.12332. PMID: 27604405. View Source
